n-(3-Chloro-4-nitrophenyl)acetamide

Beschreibung

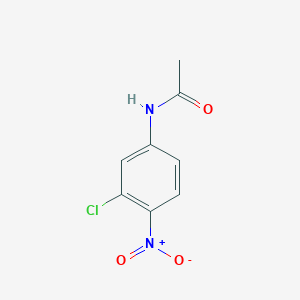

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-chloro-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAYZLXOOIEGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284915 | |

| Record name | n-(3-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-33-4 | |

| Record name | 712-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(3-chloro-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Chloro-4-nitrophenyl)acetamide: A Technical Guide for Researchers

Introduction

N-(3-Chloro-4-nitrophenyl)acetamide is a substituted acetanilide that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the realms of pharmaceuticals and dyestuffs. Its chemical structure, featuring a chloro and a nitro group on the phenyl ring, provides multiple reaction sites, making it a versatile building block for more complex molecules. This guide provides an in-depth overview of its core properties, synthesis, and analytical characterization, tailored for professionals in chemical research and drug development.

Core Molecular and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in synthesis and analysis.

Molecular Formula and Weight

The chemical identity of N-(3-Chloro-4-nitrophenyl)acetamide is defined by its elemental composition and mass.

-

Molecular Formula: C₈H₇ClN₂O₃[1]

-

Molecular Weight: 214.61 g/mol

These fundamental parameters are critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Physicochemical Characteristics

The physical and chemical properties of N-(3-Chloro-4-nitrophenyl)acetamide dictate its handling, purification, and reaction conditions.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| CAS Number | 712-33-4 | [1] |

| pKa | 13.24 ± 0.70 (Predicted) | [1] |

| Purity | Typically ≥97% |

The solid nature of this compound at room temperature simplifies its storage and handling. The predicted pKa suggests it is a very weak acid.

Synthesis and Mechanistic Insights

The primary route for synthesizing N-(3-Chloro-4-nitrophenyl)acetamide is through the acetylation of 3-chloro-4-nitroaniline. Understanding the underlying mechanism is key to optimizing reaction conditions and yield.

Acetylation of 3-Chloro-4-nitroaniline

The most common laboratory-scale synthesis involves the reaction of 3-chloro-4-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.

Reaction Scheme:

Caption: Synthesis of N-(3-Chloro-4-nitrophenyl)acetamide.

Causality of Experimental Choices:

-

Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride due to its lower cost, reduced corrosiveness, and the formation of acetic acid as a byproduct, which is less hazardous than the hydrogen chloride gas produced with acetyl chloride.

-

Solvent Selection: A polar aprotic solvent, such as glacial acetic acid, is typically used to dissolve the starting amine and facilitate the reaction.

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a weak acid like vinegar (acetic acid) can enhance the rate of acetylation.[2]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of N-(3-Chloro-4-nitrophenyl)acetamide.

Materials:

-

3-Chloro-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ice

-

Distilled water

-

Beaker, magnetic stirrer, and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, dissolve a known quantity of 3-chloro-4-nitroaniline in a minimal amount of glacial acetic acid with stirring.

-

Slowly add a slight molar excess of acetic anhydride to the solution.

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes.

-

Pour the reaction mixture into a beaker containing ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold distilled water to remove any remaining acetic acid.

-

Dry the product, for example, in a desiccator or a low-temperature oven.

Self-Validating System:

The success of the synthesis can be initially assessed by the formation of a precipitate upon addition to ice water. Further validation is achieved through the analytical methods described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized N-(3-Chloro-4-nitrophenyl)acetamide.

Spectroscopic and Chromatographic Methods

A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization of the compound.

| Analytical Method | Expected Outcome |

| Infrared (IR) Spectroscopy | Presence of characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II), as well as absorptions corresponding to the aromatic ring, chloro, and nitro functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The ¹³C NMR spectrum will confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (214.61 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |

| Thin-Layer Chromatography (TLC) | A single spot with a specific retention factor (Rf) value in an appropriate solvent system (e.g., ethyl acetate-hexane) indicates the purity of the compound.[3] |

Workflow for Quality Control

The following workflow ensures the synthesized product meets the required quality standards for further use in research and development.

Caption: Quality control workflow for N-(3-Chloro-4-nitrophenyl)acetamide.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(3-Chloro-4-nitrophenyl)acetamide.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

N-(3-Chloro-4-nitrophenyl)acetamide is a valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can also participate in various coupling reactions. These properties make it a useful starting material for the synthesis of:

-

Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients (APIs). For instance, related acetamides have been used in the synthesis of kinase inhibitors with potential anticancer activity.[6]

-

Dyes and Pigments: The chromophoric nitro group and the potential for diazotization of the corresponding amine make it a precursor for azo dyes.

Conclusion

N-(3-Chloro-4-nitrophenyl)acetamide is a versatile chemical intermediate with well-defined properties and established synthetic routes. A thorough understanding of its molecular characteristics, synthesis, and analytical validation is crucial for its effective and safe use in research and development. This guide provides the foundational knowledge required by scientists to confidently incorporate this compound into their synthetic workflows.

References

-

Guidechem. N-{3-chloro-4-nitrophenyl}acetamide 712-33-4 wiki.

-

PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-.

-

PubChem. N-(4-chloro-2-nitrophenyl)acetamide.

-

NIST. Acetamide, N-(4-nitrophenyl)-.

-

Fisher Scientific. SAFETY DATA SHEET - 3'-Nitroacetanilide.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Chloroacetanilide.

-

Cayman Chemical. Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

CymitQuimica. Safety Data Sheet - N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide.

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

-

MolPort. Compound N-(4-{[(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide.

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

-

NIH. N-(3-Chloro-4-hydroxyphenyl)acetamide.

-

Prime Scholars. Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One.

-

Sigma-Aldrich. N-(3-CHLORO-4-NITROPHENYL)ACETAMIDE.

-

Cheméo. 4-Acetamide-3-nitrophenyl acetate.

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

-

Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.

-

IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds.

-

SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

-

PubChem. 3-Chloro-4-nitrophenol.

Sources

Navigating the Physicochemical Landscape of N-(3-Chloro-4-nitrophenyl)acetamide: A Technical Guide to its Solubility and Melting Point

Foreword: The Imperative of Precise Physicochemical Characterization in Drug Discovery

In the realm of pharmaceutical research and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and ultimately, therapeutic efficacy are built. Among the most critical of these properties are solubility and melting point. These parameters govern a molecule's behavior from its initial synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This guide provides an in-depth technical exploration of the solubility and melting point of N-(3-Chloro-4-nitrophenyl)acetamide, a compound of interest for its potential applications in medicinal chemistry.

This document deviates from a rigid, templated approach. Instead, it is structured to logically guide the researcher through the known information, the data gaps, and the robust experimental methodologies required to fill those gaps, reflecting the iterative and evidence-based nature of scientific inquiry.

N-(3-Chloro-4-nitrophenyl)acetamide: An Introduction

N-(3-Chloro-4-nitrophenyl)acetamide, identified by the CAS Number 712-33-4, is an aromatic amide derivative. Its structure, featuring a chlorinated and nitrated phenyl ring, suggests a molecule with potential for diverse chemical interactions, making it a candidate for further investigation in drug discovery programs.

| Property | Value | Source |

| CAS Number | 712-33-4 | [1][2] |

| Molecular Formula | C₈H₇ClN₂O₃ | [1] |

| Molecular Weight | 214.61 g/mol | |

| Physical Form | Pale-yellow to Yellow-brown Solid |

A critical aspect of working with this compound is the current scarcity of publicly available, experimentally determined data for its melting point and solubility. While information on its isomers is more readily found, it is a fundamental principle of chemistry that even minor changes in substituent position can dramatically alter a molecule's physical properties. Therefore, this guide emphasizes the necessity of experimental determination for N-(3-Chloro-4-nitrophenyl)acetamide.

Melting Point: A Sentinel of Purity and Identity

To illustrate the profound impact of isomeric substitution on this fundamental property, consider the melting points of related nitroacetanilide derivatives:

| Compound | CAS Number | Melting Point (°C) |

| 3'-Nitroacetanilide | 122-28-1 | 154-158 |

| 4'-Nitroacetanilide | 104-04-1 | 213-215 |

| 3-Methyl-4-nitroacetanilide | 51366-39-3 | 95-97 |

This comparative data underscores the unreliability of extrapolating the melting point of N-(3-Chloro-4-nitrophenyl)acetamide from its isomers. The interplay of the chloro and nitro groups at the 3- and 4-positions, respectively, will uniquely influence the crystal lattice energy and, consequently, the melting point.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a robust and widely accepted technique for determining the melting range of a solid.

Objective: To accurately determine the melting range of a sample of N-(3-Chloro-4-nitrophenyl)acetamide.

Materials:

-

N-(3-Chloro-4-nitrophenyl)acetamide sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the N-(3-Chloro-4-nitrophenyl)acetamide sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the heating rate to a rapid setting initially to approach the expected melting point.

-

As the temperature nears the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.

-

Continuously observe the sample.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting.

Self-Validation: The sharpness of the melting range serves as an internal validation of the sample's purity. A broad melting range would suggest the presence of impurities, necessitating further purification steps such as recrystallization.

Solubility: The Gateway to Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A compound must possess some degree of aqueous solubility to be absorbed from the gastrointestinal tract. Furthermore, understanding a compound's solubility in various organic solvents is essential for its purification, formulation, and the development of analytical methods.

Based on the principle of "like dissolves like," the presence of polar nitro and acetamido groups, along with a relatively nonpolar chlorophenyl ring in N-(3-Chloro-4-nitrophenyl)acetamide, suggests a nuanced solubility profile. It is expected to exhibit limited solubility in water and higher solubility in polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of N-(3-Chloro-4-nitrophenyl)acetamide in a selection of relevant solvents at a controlled temperature.

Materials:

-

N-(3-Chloro-4-nitrophenyl)acetamide

-

A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(3-Chloro-4-nitrophenyl)acetamide to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately pipette a known volume of each solvent into the corresponding vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to reach equilibrium. The required time should be established by sampling at various time points until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease shaking and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-(3-Chloro-4-nitrophenyl)acetamide in the diluted samples using a validated HPLC method.

-

Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or µg/mL.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion: From Data to Discovery

The precise determination of the melting point and solubility of N-(3-Chloro-4-nitrophenyl)acetamide is a non-negotiable prerequisite for its advancement in any research or drug development pipeline. While existing literature provides a starting point through the examination of related isomers, this guide highlights the critical need for direct experimental verification. The detailed protocols provided herein offer a robust framework for obtaining this essential data. By investing in this foundational characterization, researchers can ensure the integrity of their subsequent studies, from synthetic optimization to formulation and preclinical evaluation, thereby accelerating the path from a compound of interest to a potential therapeutic solution.

References

-

Chemsrc. 3-Chloro-4-nitroaniline | CAS#:825-41-2. [Link]

-

LookChem. N-(3-chloro-4-nitrophenyl)acetamide CAS NO.712-33-4. [Link]

-

Aaron Chemicals LLC. Safety Data Sheet: N-(3-CHLORO-4-NITROPHENYL)ACETAMIDE. [Link]

-

Cheméo. Chemical Properties of Acetanilide, 2-chloro-4'-nitro- (CAS 17329-87-2). [Link]

-

Wikipedia. Nitroacetanilide. [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. [Link]

-

Boron Molecular. N-(3-chloro-4-hydroxyphenyl)acetamide. [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide. [Link]

-

PubChem. 4-Nitroacetanilide. [Link]

-

Journal of Chemical & Engineering Data. Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect. [Link]

-

PubChem. Acetanilide, 2-chloro-4'-nitro-. [Link]

-

NIST WebBook. Acetamide, N-(4-nitrophenyl)-. [Link]

Sources

Spectroscopic Characterization of N-(3-Chloro-4-nitrophenyl)acetamide: A Technical Guide

Introduction

N-(3-chloro-4-nitrophenyl)acetamide is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a nitro group, a chlorine atom, and an acetamide substituent on a benzene ring, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical processes. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(3-chloro-4-nitrophenyl)acetamide. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with isomeric analogs, offering a robust framework for researchers in the field.

Due to the limited availability of published experimental spectra for N-(3-chloro-4-nitrophenyl)acetamide, the data presented in this guide are predicted based on established spectroscopic theory and data from structurally similar compounds. These predictions provide a reliable estimation of the expected spectral features.

Molecular Structure

The structural formula of N-(3-chloro-4-nitrophenyl)acetamide is C₈H₇ClN₂O₃. The arrangement of substituents on the phenyl ring dictates the electronic environment of each atom, which in turn governs the compound's spectroscopic behavior.

Caption: Molecular structure of N-(3-chloro-4-nitrophenyl)acetamide.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-(3-chloro-4-nitrophenyl)acetamide in a standard solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Amide (N-H) |

| ~8.2 | Doublet | 1H | Ar-H (H-2) |

| ~8.0 | Doublet of Doublets | 1H | Ar-H (H-6) |

| ~7.8 | Doublet | 1H | Ar-H (H-5) |

| ~2.1 | Singlet | 3H | Methyl (CH₃) |

Interpretation:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, deshielding the ortho and para protons. The chlorine atom (-Cl) is also electron-withdrawing but to a lesser extent. The acetamide group (-NHCOCH₃) is an activating group.

-

Amide Proton (N-H): A broad singlet is expected at a downfield chemical shift (~10.5 ppm) due to the acidic nature of the amide proton and its involvement in hydrogen bonding with the solvent.

-

Aromatic Protons (Ar-H):

-

The proton at position 2 (H-2), being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet around 8.2 ppm.

-

The proton at position 6 (H-6), ortho to the acetamide group and meta to the nitro group, would likely appear as a doublet of doublets around 8.0 ppm.

-

The proton at position 5 (H-5), ortho to the chlorine atom and meta to the acetamide group, is predicted to be a doublet around 7.8 ppm.

-

-

Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet at approximately 2.1 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of N-(3-chloro-4-nitrophenyl)acetamide will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl (C=O) |

| ~145 | Ar-C (C-4) |

| ~140 | Ar-C (C-1) |

| ~132 | Ar-C (C-3) |

| ~128 | Ar-C (C-5) |

| ~125 | Ar-C (C-2) |

| ~120 | Ar-C (C-6) |

| ~24 | Methyl (CH₃) |

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift (~169 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic Carbons (Ar-C):

-

The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-4 and C-3) will be significantly deshielded, with predicted shifts around 145 ppm and 132 ppm, respectively.

-

The carbon attached to the nitrogen of the acetamide group (C-1) is also expected to be downfield (~140 ppm).

-

The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts in the typical aromatic region (120-130 ppm), with their precise values determined by the combined electronic effects of the substituents.

-

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group will have the most upfield chemical shift (~24 ppm).

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of N-(3-chloro-4-nitrophenyl)acetamide will show characteristic absorption bands for the N-H, C=O, and NO₂ groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-O asymmetric stretch (nitro) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1340 | Strong | N-O symmetric stretch (nitro) |

| ~830 | Strong | C-H out-of-plane bend (aromatic) |

| ~750 | Medium | C-Cl stretch |

Interpretation:

-

N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

-

C=O Stretch (Amide I): A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group.

-

N-O Stretches (Nitro): Two strong bands are expected for the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

-

N-H Bend (Amide II): A medium intensity band around 1520 cm⁻¹ corresponds to the N-H bending vibration of the amide.

-

C-H Bends: A strong band around 830 cm⁻¹ is typical for C-H out-of-plane bending in a substituted benzene ring.

-

C-Cl Stretch: A medium intensity band around 750 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Predicted Data and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of N-(3-chloro-4-nitrophenyl)acetamide will show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺, [M+2]⁺ (Molecular ion) |

| 172/174 | Medium | [M - CH₂CO]⁺ |

| 142/144 | Medium | [M - CH₂CO - NO]⁺ |

| 126 | Low | [M - CH₂CO - NO₂]⁺ |

| 111 | Low | [C₆H₄Cl]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 214, with a characteristic isotopic peak at m/z 216 ([M+2]⁺) in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

Predicted Fragmentation Pathway:

The primary fragmentation of N-(3-chloro-4-nitrophenyl)acetamide is expected to involve the cleavage of the amide bond.

Caption: Predicted mass spectrometry fragmentation pathway for N-(3-chloro-4-nitrophenyl)acetamide.

-

Loss of Ketene: The molecular ion can undergo a McLafferty-type rearrangement or direct cleavage to lose a neutral ketene molecule (CH₂=C=O), resulting in a fragment ion at m/z 172/174.

-

Loss of Nitro Group Fragments: The fragment at m/z 172/174 can then lose a nitric oxide radical (·NO) to form an ion at m/z 142/144, or a nitrogen dioxide radical (·NO₂) to give an ion at m/z 126.

-

Formation of Acetyl Cation: Cleavage of the C-N bond can also lead to the formation of a stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak in the spectra of N-acetyl compounds.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive analytical profile for N-(3-chloro-4-nitrophenyl)acetamide. This in-depth guide, by explaining the causality behind the expected spectral features, serves as a valuable resource for researchers for the unambiguous identification and characterization of this compound. The provided interpretations and predicted data tables offer a solid foundation for empirical studies and will aid in the quality control and structural verification of N-(3-chloro-4-nitrophenyl)acetamide in various research and development settings.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.

n-(3-Chloro-4-nitrophenyl)acetamide literature review and background

An In-Depth Technical Guide to N-(3-Chloro-4-nitrophenyl)acetamide

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3-chloro-4-nitrophenyl)acetamide, a substituted aromatic amide of interest in synthetic chemistry. We will delve into its chemical properties, a validated synthesis protocol, characterization data, and explore its potential applications based on the activities of structurally related compounds. This document is intended for researchers and professionals in chemical synthesis and drug development who require a detailed understanding of this molecule's profile.

Introduction and Strategic Importance

N-(3-chloro-4-nitrophenyl)acetamide belongs to the class of acetanilides, which are foundational structures in medicinal and materials chemistry. The specific arrangement of its functional groups—an acetamide, a chloro group, and a nitro group—on the phenyl ring makes it a versatile, albeit specialized, synthetic intermediate. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents. Aromatic nitro compounds are frequently used as key intermediates in the production of dyes and pharmacologically active substances[1].

While direct biological applications of N-(3-chloro-4-nitrophenyl)acetamide are not extensively documented, the broader class of chloroacetamides has demonstrated significant biological potential, including antimicrobial activities[2][3]. This suggests that the title compound could serve as a scaffold or a starting point for developing novel therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Key identifiers and computed properties for N-(3-chloro-4-nitrophenyl)acetamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 712-33-4 | [4] |

| Molecular Formula | C₈H₇ClN₂O₃ | [4] |

| Molecular Weight | 214.61 g/mol | [4] |

| IUPAC Name | N-(3-chloro-4-nitrophenyl)acetamide | - |

| Synonyms | 3'-Chloro-4'-nitroacetanilide, 4-Acetamido-2-chloronitrobenzene | [4] |

| Topological Polar Surface Area | 74.9 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Predicted pKa | 13.24 ± 0.70 | [4] |

Synthesis of N-(3-Chloro-4-nitrophenyl)acetamide

The most direct and widely adopted method for synthesizing N-aryl acetamides is the N-acylation of the corresponding aniline. In this case, 3-chloro-4-nitroaniline serves as the starting material. The reaction involves the treatment of the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the amide bond.

Causality of Experimental Design

The selection of an acetylating agent is critical. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting due to its lower volatility and less aggressive reactivity, which allows for better control of the reaction. The reaction is typically performed in a suitable solvent that can dissolve the starting aniline without participating in the reaction. Glacial acetic acid is an excellent choice as it serves as both a solvent and can help to catalyze the reaction. Alternatively, an inert solvent like dichloromethane can be used, often with the addition of a mild base (e.g., triethylamine) to scavenge the acid byproduct[5][6]. The general acylation of anilines can achieve a conversion rate of up to 100% under optimized conditions[6].

Detailed Experimental Protocol

Materials:

-

3-Chloro-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)

-

Stirring and heating apparatus (magnetic stir plate with heating)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of 3-chloro-4-nitroaniline in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

-

Acylation: To the stirred solution, slowly add 5.0 mL of acetic anhydride dropwise. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 100-110°C) for 1 hour.

-

Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ~100 g of crushed ice and 100 mL of cold deionized water. This will cause the product to precipitate out of the solution.

-

Isolation: Stir the ice-water slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter with two portions of 50 mL cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The final product should be a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(3-chloro-4-nitrophenyl)acetamide.

Spectroscopic Characterization

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a specific, published spectrum for N-(3-chloro-4-nitrophenyl)acetamide is not available in the provided search results, we can predict the expected signals based on its structure and data from close isomers, such as N-(4-chloro-2-nitrophenyl)acetamide[7].

-

¹H NMR: The spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.2-2.3 ppm. A singlet for the amide (NH) proton would appear further downfield, typically δ 9.5-10.5 ppm. The three aromatic protons will appear as complex multiplets or distinct doublets and doublets of doublets in the δ 7.5-8.8 ppm region, with coupling constants dictated by their positions.

-

¹³C NMR: The spectrum would show a signal for the methyl carbon around δ 25 ppm and a carbonyl carbon signal around δ 169 ppm. The six aromatic carbons would appear in the δ 120-140 ppm range.

-

IR Spectroscopy: Key absorption bands would include N-H stretching around 3300-3250 cm⁻¹, C=O (amide I) stretching near 1680 cm⁻¹, and C-N stretching/N-H bending (amide II) around 1550 cm⁻¹. Strong peaks for the nitro group (NO₂) would be visible at approximately 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Potential Applications and Biological Relevance

The primary utility of N-(3-chloro-4-nitrophenyl)acetamide lies in its role as a chemical building block. The presence of nitro and chloro groups allows for a variety of subsequent chemical transformations.

Intermediate in Chemical Synthesis

The nitro group can be readily reduced to an amine, which can then be used in further coupling reactions, diazotizations, or as a directing group for subsequent electrophilic aromatic substitutions. This pathway is a common strategy for building complex molecular architectures. For example, the related compound N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a key intermediate in the synthesis of the selective herbicide Quizalofop-Ethyl[8]. This highlights the industrial relevance of such structures in agrochemistry.

Caption: Role as a versatile intermediate in multi-step synthesis.

Anticipated Biological Activity

While this specific molecule has not been extensively profiled, numerous studies have demonstrated the potent biological activities of related chloroacetamide derivatives.

-

Antimicrobial Potential: Research has shown that N-(substituted phenyl)-2-chloroacetamides can be effective against Gram-positive bacteria and moderately effective against fungi like Candida albicans[2]. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally similar compound, demonstrated significant antibacterial activity against Klebsiella pneumoniae[3][9]. The presence of the chloro atom on the acetamide group appears to enhance antimicrobial efficacy[3]. When combined with antibiotics like meropenem and imipenem, this related compound showed a synergistic effect against K. pneumoniae[10]. This body of evidence strongly suggests that N-(3-chloro-4-nitrophenyl)acetamide is a promising candidate for antimicrobial screening.

Safety and Handling

As with any laboratory chemical, N-(3-chloro-4-nitrophenyl)acetamide should be handled with appropriate care. Based on safety data sheets for structurally similar compounds like 4'-Nitroacetanilide and 4-Chloroacetanilide, the following hazards and precautions are relevant.

-

Hazards: The compound is expected to cause skin and eye irritation and may cause respiratory irritation[11][12]. It may be harmful if swallowed, inhaled, or absorbed through the skin[13].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a laboratory coat[11][13].

-

Handling: Use only in a well-ventilated area or under a chemical fume hood[14]. Avoid generating dust. Wash hands thoroughly after handling[12].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[11]. Keep away from strong oxidizing agents[12].

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[12].

-

Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation occurs[11].

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention[13].

-

Ingestion: Do NOT induce vomiting. Seek immediate medical assistance[11][13].

-

Conclusion

N-(3-chloro-4-nitrophenyl)acetamide is a valuable synthetic intermediate with a well-defined synthesis route via the acylation of 3-chloro-4-nitroaniline. Its functional groups provide multiple handles for subsequent chemical modifications, positioning it as a useful building block for creating more complex molecules in the pharmaceutical and agrochemical sectors. Furthermore, based on the established biological activity of related chloroacetamides, it represents a molecule of interest for future antimicrobial research and development programs. Proper adherence to safety protocols is essential when handling this compound.

References

[4] Guidechem. N-{3-chloro-4-nitrophenyl}acetamide 712-33-4 wiki. [11] Thermo Fisher Scientific. (2025). Safety Data Sheet: 4'-Nitroacetanilide. [12] Fisher Scientific. (2025). Safety Data Sheet: 4-Chloroacetanilide. [14] CymitQuimica. (2024). Safety Data Sheet: N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide. [13] Cole-Parmer. Material Safety Data Sheet: N1-(4-Butylphenyl)acetamide. [15] PubChem. N-(4-chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. [16] PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [8] Angene Chemical. (n.d.). Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. [17] PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. National Center for Biotechnology Information. [2] Omanović-Mikličanin, E., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 304-314. [18] Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. [5] Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [7] Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Royal Society of Chemistry. [6] Google Patents. (2013). Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor. CN103113235A. [19] Benchchem. Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. [3] Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [20] ChemicalBook. 3-CHLORO-4-NITROANILINE synthesis. [1] Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [21] Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(9), x250695. [22] Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81. [23] Solubility of Things. 3-Chloro-4'-nitroaniline. [24] Patsnap Eureka. (2013). Preparation method of 3-chloro-4-fluoroaniline. CN103214412A. [25] PubChem. Acetanilide, 2-chloro-4'-nitro-. National Center for Biotechnology Information. [9] Cordeiro, R. A., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed. [26] Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 268-273. [27] SpectraBase. N-(4-chlorophenyl)acetamide. [10] de Oliveira, T. M., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1). [28] de Oliveira, T. M., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [29] de Oliveira, T. M., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. [30] Al-Ostath, R. A., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(3), 1-9.

Sources

- 1. jcbsc.org [jcbsc.org]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. innospk.com [innospk.com]

- 9. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. N-(4-chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 2788431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 3-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 25. Acetanilide, 2-chloro-4'-nitro- | C8H7ClN2O3 | CID 140220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 27. spectrabase.com [spectrabase.com]

- 28. scielo.br [scielo.br]

- 29. researchgate.net [researchgate.net]

- 30. archivepp.com [archivepp.com]

An In-Depth Technical Guide to N-(3-Chloro-4-nitrophenyl)acetamide: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of N-(3-Chloro-4-nitrophenyl)acetamide, a key chemical intermediate in the synthesis of various organic compounds. We will delve into its historical context, detailed synthetic protocols, physicochemical properties, and its significant role in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction and Historical Context

The discovery of N-(3-Chloro-4-nitrophenyl)acetamide is not attributed to a single individual but is rather a result of the systematic exploration of aromatic chemistry that began in the 19th century. The foundational work on aniline and its derivatives, coupled with the development of nitration and acylation reactions, paved the way for the synthesis of a vast array of substituted benzene compounds. Nitroacetanilides, as a class, became crucial building blocks in the burgeoning dye industry and later, in the pharmaceutical and agrochemical sectors. Their importance lies in the differential reactivity of the functional groups, allowing for sequential chemical modifications.

N-(3-Chloro-4-nitrophenyl)acetamide, with its specific substitution pattern, offers a unique combination of steric and electronic properties that make it a valuable precursor for more complex molecules. The presence of the chloro, nitro, and acetamido groups on the phenyl ring provides multiple reaction sites for further chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(3-Chloro-4-nitrophenyl)acetamide is essential for its handling, application in synthesis, and for the purification of its products.

| Property | Value | Source |

| CAS Number | 712-33-4 | [1] |

| Molecular Formula | C₈H₇ClN₂O₃ | [1] |

| Molecular Weight | 214.61 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | 147-148 °C (for isomer N-(4-chloro-3-nitrophenyl)acetamide) | [3] |

| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | Inferred from related compounds[4] |

| pKa (predicted) | 13.24 ± 0.70 | [1] |

| Topological Polar Surface Area | 74.9 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of N-(3-Chloro-4-nitrophenyl)acetamide

The most direct and efficient method for the synthesis of N-(3-Chloro-4-nitrophenyl)acetamide is the acetylation of 3-chloro-4-nitroaniline. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group.

Reaction Principle

The acetylation of an aromatic amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. A subsequent elimination of a leaving group (acetate ion) results in the formation of the amide. The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acid byproduct and drive the reaction to completion.

Experimental Protocol: Acetylation of 3-chloro-4-nitroaniline

This protocol is adapted from general procedures for the acetylation of anilines.[5]

Materials:

-

3-chloro-4-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Distilled water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve a known quantity of 3-chloro-4-nitroaniline in a minimal amount of glacial acetic acid with gentle warming and stirring.

-

Acetylation: To the resulting solution, slowly add a slight molar excess of acetic anhydride.

-

Buffering: Prepare a saturated solution of sodium acetate in water and add it to the reaction mixture.

-

Reaction: Heat the mixture in a water bath at 60-70°C for 30-45 minutes with continuous stirring.

-

Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. The product, N-(3-Chloro-4-nitrophenyl)acetamide, will precipitate out as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold water to remove any unreacted starting materials and acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(3-Chloro-4-nitrophenyl)acetamide.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of N-(3-Chloro-4-nitrophenyl)acetamide.

Role as a Synthetic Intermediate in Drug Development

N-(3-Chloro-4-nitrophenyl)acetamide and its isomers are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the class of kinase inhibitors used in oncology.

Precursor to Key Building Blocks

The nitro group in N-(3-Chloro-4-nitrophenyl)acetamide can be readily reduced to an amino group, yielding N-(4-amino-3-chlorophenyl)acetamide. This resulting aniline derivative is a crucial building block for the construction of more complex molecules. The acetamido group can be hydrolyzed to reveal the free amine if necessary.

Application in the Synthesis of Sorafenib and Regorafenib Analogues

Sorafenib and Regorafenib are multi-kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[6][7] The core structure of these drugs often involves a substituted bi-aryl urea moiety. While not a direct precursor in the most common synthetic routes, the structural motif of N-(3-Chloro-4-nitrophenyl)acetamide is highly relevant. For instance, the synthesis of Sorafenib involves the reaction of 4-aminophenol with a substituted picolinamide, followed by reaction with an isocyanate.[8] The chloro and nitro-substituted aniline framework is a common starting point for the synthesis of the isocyanate component.

The general synthetic strategy for such kinase inhibitors highlights the importance of intermediates like N-(3-Chloro-4-nitrophenyl)acetamide.

Caption: General pathway illustrating the utility of N-(3-Chloro-4-nitrophenyl)acetamide in the synthesis of kinase inhibitors.

Spectral Data (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the chloro and acetamido substituents. A singlet corresponding to the methyl protons of the acetyl group would be observed in the aliphatic region. A broad singlet for the N-H proton is also expected.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), the N-H bending (Amide II band), and the asymmetric and symmetric stretching of the nitro group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Safety and Handling

As with all chemical reagents, N-(3-Chloro-4-nitrophenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. A material safety data sheet (MSDS) should be consulted for detailed information on hazards, handling, and disposal.

Conclusion

N-(3-Chloro-4-nitrophenyl)acetamide is a synthetically valuable intermediate with a rich, albeit not individually documented, history rooted in the advancement of organic chemistry. Its strategic placement of functional groups makes it a versatile building block for the synthesis of complex organic molecules, most notably in the field of medicinal chemistry for the development of targeted cancer therapies. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to aid researchers in leveraging this important chemical entity in their scientific endeavors.

References

- Cahn, A; Hepp, P. (1886), “Das Antifebrin, ein neues Fiebermittel”, Centralbl. Klin. Med. 1886, 7, 561-65.

-

PubChem. N-(3-Chlorophenyl)acetamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11167602, Regorafenib. [Link]

-

IOSR Journal of Applied Chemistry. One-pot efficient reductive acetylation of aromatic nitro compounds. [Link]

-

Scribd. TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht. [Link]

-

ResearchGate. a: Mass spectrum N-(4-nitrophenyl) acetamide. [Link]

-

NIST WebBook. Acetamide, N-(4-nitrophenyl)-. [Link]

-

SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. Acetanilide, 2-chloro-4'-nitro-. [Link]

-

Hwang, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 639-644. [Link]

-

ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 284461, Sorafenib. [Link]

-

IonSource. Acetylation of Peptides and Proteins: Monograph 0003. [Link]

-

ResearchGate. Three-step synthesis of regorafenib 30 starting from of... | Download Scientific Diagram. [Link]

-

Boron Molecular. N-(3-chloro-4-hydroxyphenyl)acetamide. [Link]

-

ResearchGate. A method with safety and convenience to synthesize Regorafenib. [Link]

-

ChemSrc. Compound N-(4-{[(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide. [Link]

-

NIST WebBook. 4-Chloro-3-nitrophenylacetamide. [Link]

-

SpectraBase. acetamide, N-[3-[(4-nitrophenyl)amino]propyl]- - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide. [Link]

-

ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

-

Synthink. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE. [Link]

-

NIST WebBook. Acetanilide, 2-chloro-4'-nitro-. [Link]

-

PubChemLite. N-(3-chloro-4-fluorophenyl)acetamide (C8H7ClFNO). [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sorafenib synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: The Utility of N-(3-Chloro-4-nitrophenyl)acetamide as a Key Intermediate in Azo Dye Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of N-(3-Chloro-4-nitrophenyl)acetamide in the manufacturing of dyes. It details the role of this compound as a crucial precursor, outlining the necessary synthetic transformations, detailed experimental protocols, and safety considerations. The primary focus is on its conversion to 3-chloro-4-nitroaniline, a versatile diazo component for the synthesis of vibrant and stable azo dyes, a class of colorants that constitutes a significant portion of the commercial dye market.[1][2] Methodologies for hydrolysis, diazotization, and azo coupling are presented with an emphasis on the causality behind experimental choices to ensure reproducibility and safety.

Introduction and Strategic Importance

N-(3-Chloro-4-nitrophenyl)acetamide is an aromatic organic compound whose true value in industrial chemistry lies not in its final properties, but in its role as a stable, easily handled precursor.[3][4] Its structure contains a protected amine group (the acetamide) which can be readily deprotected to reveal the highly reactive primary aromatic amine, 3-chloro-4-nitroaniline.

This resulting amine is an excellent diazo component for producing azo dyes, particularly disperse dyes used for coloring synthetic fibers like polyester.[1][2][5] The presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the phenyl ring is critical. These substituents act as auxochromes that modulate the electronic properties of the resulting dye molecule, influencing its color, intensity (tinctorial strength), and fastness properties (e.g., resistance to light, washing, and sublimation). This guide elucidates the pathway from the stable acetamide precursor to a functional azo dye.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis. The key characteristics of N-(3-Chloro-4-nitrophenyl)acetamide are summarized below.

| Property | Value | Reference |

| CAS Number | 712-33-4 | [3][4][6] |

| Molecular Formula | C₈H₇ClN₂O₃ | [3] |

| Molecular Weight | 214.61 g/mol | [3][4] |

| Appearance | Pale-yellow to yellow-brown solid | [4] |

| Purity | Typically ≥97% | [4] |

| Topological Polar Surface Area | 74.9 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthetic Pathway Overview: From Precursor to Azo Dye

The transformation of N-(3-Chloro-4-nitrophenyl)acetamide into an azo dye is a multi-step process. The acetamide group serves as a protecting group for the amine, which must be liberated before it can be used in the core dye synthesis reaction. The overall workflow is a classic example of diazo chemistry.[7][8]

Caption: Overall workflow from precursor to final dye product.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative red azo dye.

Protocol 1: Hydrolysis of N-(3-Chloro-4-nitrophenyl)acetamide

Objective: To deprotect the amine group via acid-catalyzed hydrolysis to produce 3-chloro-4-nitroaniline, the active intermediate for diazotization.

Causality: The acetamide is hydrolyzed under acidic conditions to break the amide bond, yielding the primary amine and acetic acid. Using a strong acid like HCl protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Materials and Reagents:

-

N-(3-Chloro-4-nitrophenyl)acetamide

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, create a suspension of N-(3-Chloro-4-nitrophenyl)acetamide (0.1 mol) in a mixture of 50 mL deionized water and 25 mL of concentrated hydrochloric acid.

-

Heat the mixture under reflux with constant stirring for 60-90 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the acidic solution into a beaker containing 200 mL of cold water.

-

Slowly neutralize the solution by adding 10% NaOH solution dropwise with vigorous stirring until the pH is approximately 7. The 3-chloro-4-nitroaniline will precipitate out as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water to remove any residual salts.

-

Dry the product, 3-chloro-4-nitroaniline, in a desiccator or a vacuum oven at a low temperature (50-60°C). The product typically appears as a pale brown or orange powder.[5]

Protocol 2: Diazotization of 3-Chloro-4-nitroaniline

Objective: To convert the primary aromatic amine into a highly reactive diazonium salt. This is the most critical step in azo dye synthesis.

Causality: The amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form the diazonium salt (-N₂⁺). The reaction must be kept at 0-5°C because diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas.[7][9]

Materials and Reagents:

-

3-Chloro-4-nitroaniline (product from Protocol 1)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice-salt bath

-

Sulfamic acid or urea (for quenching excess nitrous acid)

Procedure:

-

In a 250 mL beaker, add 3-chloro-4-nitroaniline (0.05 mol) to a mixture of 15 mL of concentrated HCl and 100 mL of deionized water. Stir to form a fine suspension.

-

Cool the suspension to 0-5°C in an ice-salt bath with continuous magnetic stirring. It is imperative to maintain this temperature throughout the procedure.[7]

-

In a separate beaker, dissolve sodium nitrite (0.05 mol) in 20 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the loss of nitrous acid.

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution indicates the successful creation of the diazonium salt.

-

Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). If present, add a small amount of sulfamic acid or urea until the test is negative. This is crucial as excess nitrous acid can lead to unwanted side reactions during coupling.

-

The resulting clear diazonium salt solution should be used immediately in the next step.

Protocol 3: Azo Coupling with 2-Naphthol

Objective: To react the electrophilic diazonium salt with an electron-rich coupling component (2-naphthol) to form the final stable azo dye.

Causality: This is an electrophilic aromatic substitution reaction.[7] The electron-rich 2-naphthol (activated by the hydroxyl group and alkaline conditions) is attacked by the diazonium salt. The alkaline medium (NaOH) is required to deprotonate the phenolic hydroxyl group of 2-naphthol, forming the highly nucleophilic naphthoxide ion, which readily couples with the diazonium salt.

Materials and Reagents:

-

Diazonium salt solution (from Protocol 2)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl) (for "salting out")

-

Ethanol (for recrystallization)

Procedure:

-

In a 600 mL beaker, dissolve 2-naphthol (0.05 mol) in 100 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to below 5°C in an ice bath.

-

While maintaining the low temperature and with vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the 2-naphthol solution.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

-

The dye can be "salted out" to improve precipitation by adding a saturated solution of sodium chloride.

-

Collect the crude dye by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purify the dye by recrystallization from a suitable solvent, such as ethanol, to obtain a product with high purity.

-

Dry the final dye product.

Caption: Reaction scheme for the synthesis of a representative azo dye.

Safety and Handling Precautions

Handling the chemicals involved in these protocols requires strict adherence to safety standards.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Handle solid powders in a fume hood to avoid inhalation of dust.

-

Chemical Hazards:

-

N-(3-Chloro-4-nitrophenyl)acetamide and its derivatives: May cause skin and eye irritation.[10][11] Some related nitro- and chloro-anilines are toxic if swallowed and may cause allergic skin reactions.

-

Concentrated Acids (HCl) and Bases (NaOH): Are highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Work in a well-ventilated area or fume hood.

-

Sodium Nitrite: Is an oxidizer and is toxic if ingested.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid releasing chemicals into the environment.

References

-

International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]

-

PrepChem.com. Synthesis of a 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

-

Exploring N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide: Properties and Applications. Available at: [Link]

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]

-

ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

-

TSI Journals. FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. Available at: [Link]

-

National Institutes of Health (NIH). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. Available at: [Link]

-

ResearchGate. Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

MDPI. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]

-

PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Available at: [Link]

-

Molbase. N-(4-CHLORO-3-NITROPHENYL)ACETAMIDE | CAS 5540-60-3. Available at: [Link]

-

Boron Molecular. N-(3-chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

Sources

- 1. ijirset.com [ijirset.com]

- 2. tsijournals.com [tsijournals.com]

- 3. guidechem.com [guidechem.com]

- 4. N-(3-CHLORO-4-NITROPHENYL)ACETAMIDE | 712-33-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-{3-chloro-4-nitrophenyl}acetamide | 712-33-4 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Application Notes and Protocols: N-(3-Chloro-4-nitrophenyl)acetamide as a Versatile Building Block in Pharmaceutical Synthesis

Abstract

N-(3-chloro-4-nitrophenyl)acetamide is a key chemical intermediate whose structural features—a reactive nitro group, a strategically positioned chlorine atom, and an acetamido moiety—make it a valuable precursor in the synthesis of a diverse range of pharmaceutical compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile building block. It includes detailed protocols for its utilization in the synthesis of complex molecules, such as the multi-kinase inhibitor sorafenib, and outlines key chemical transformations that underscore its utility in medicinal chemistry.

Introduction: The Strategic Importance of N-(3-Chloro-4-nitrophenyl)acetamide in Medicinal Chemistry

N-(3-chloro-4-nitrophenyl)acetamide, with the chemical formula C8H7ClN2O3, serves as a pivotal starting material or intermediate in the construction of various heterocyclic and aromatic systems integral to pharmacologically active molecules.[1] Its utility stems from the differential reactivity of its functional groups, which allows for selective chemical modifications. The nitro group can be readily reduced to an amine, providing a nucleophilic center for further elaboration. The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. The acetamido group can be hydrolyzed to reveal an aniline, or it can be maintained to influence the electronic properties and steric environment of the molecule.

This combination of functionalities allows for a modular approach to drug design and synthesis, enabling the systematic exploration of structure-activity relationships (SAR). The strategic placement of the chloro and nitro substituents on the phenyl ring is particularly advantageous for creating molecular complexity and introducing key pharmacophoric elements.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-(3-chloro-4-nitrophenyl)acetamide is crucial for its effective use in synthesis.

Table 1: Physicochemical Data for N-(3-Chloro-4-nitrophenyl)acetamide

| Property | Value | Source |

| CAS Number | 712-33-4 | [1] |

| Molecular Formula | C8H7ClN2O3 | [1] |

| Molecular Weight | 214.61 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥97% | |

| pKa (Predicted) | 13.24 ± 0.70 | [1] |

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of N-(3-chloro-4-nitrophenyl)acetamide and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. For example, in a related compound, N-(4-Chloro-2-nitrophenyl)acetamide, characteristic proton signals appear at δ 10.25 (s, 1H, NH), 8.77 (d, 1H), 8.19 (s, 1H), 7.59 (d, 1H), and 2.29 (s, 3H, CH3).[2] The carbon spectrum shows signals at δ 169.0 (C=O), and various aromatic carbon resonances.[2]

-